molecular formula C8H6FNS B142568 Fluoro(phenylthio)acetonitrile CAS No. 130612-84-9

Fluoro(phenylthio)acetonitrile

Cat. No.: B142568
CAS No.: 130612-84-9
M. Wt: 167.21 g/mol
InChI Key: VAMSBCYZRBSCPJ-UHFFFAOYSA-N
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Description

Fluoro(phenylthio)acetonitrile is an organic compound with the molecular formula C8H6FNS. It is a colorless to pale yellow oily liquid that is soluble in organic solvents such as ethanol, ether, and dimethylformamide. This compound is used as a precursor in the synthesis of various fluorinated organic compounds and has applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(phenylthio)acetonitrile can be synthesized through the ester exchange reaction between phenylthiol and fluoroacetic acid. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the exchange process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Fluoro(phenylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluoro(phenylthio)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluoro(phenylthio)acetonitrile involves its ability to undergo various chemical transformations, introducing fluorine atoms into target molecules. The fluorine atom’s strong electron-withdrawing properties can significantly alter the electronic and steric characteristics of the target molecules, enhancing their reactivity and stability. This makes this compound a valuable tool in the synthesis of biologically active compounds and materials .

Comparison with Similar Compounds

Uniqueness: Fluoro(phenylthio)acetonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and enhances its applicability in various fields of research and industry .

Properties

IUPAC Name

2-fluoro-2-phenylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSBCYZRBSCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576064
Record name Fluoro(phenylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130612-84-9
Record name Fluoro(phenylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoro(phenylthio)acetonitrile
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